5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a molecular formula of C18H15BrN2O3S. This compound is known for its unique structure, which includes a brominated phenyl group, a furan ring, and a thioxodihydro-pyrimidinedione core.
Preparation Methods
The synthesis of 5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common synthetic route includes the following steps:
Furan Ring Formation: The formation of the furan ring through cyclization reactions.
Methylene Bridge Formation: The connection of the furan ring to the brominated phenyl group via a methylene bridge.
Thioxodihydro-pyrimidinedione Core Formation: The final step involves the formation of the thioxodihydro-pyrimidinedione core through condensation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the furan ring play crucial roles in its binding to target proteins and enzymes. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE include:
5-[(5-bromo-2-thienyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Similar structure with a thienyl group instead of a furan ring.
2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene: Contains a thiophene ring and a fluorophenyl group.
5-(2-bromo-4-methylphenyl)-2-furaldehyde: A simpler compound with a furaldehyde group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H15BrN2O3S |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H15BrN2O3S/c1-10-4-6-12(14(19)8-10)15-7-5-11(24-15)9-13-16(22)20(2)18(25)21(3)17(13)23/h4-9H,1-3H3 |
InChI Key |
BJMSXWYPGYIAPW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)N(C3=O)C)C)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)N(C3=O)C)C)Br |
Origin of Product |
United States |
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